molecular formula C9H7BrOS B3392102 5-Bromo-4-methoxy-1-benzothiophene CAS No. 73630-81-6

5-Bromo-4-methoxy-1-benzothiophene

Cat. No.: B3392102
CAS No.: 73630-81-6
M. Wt: 243.12 g/mol
InChI Key: YBBKTSHSBBWJQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-methoxy-1-benzothiophene is a high-purity chemical building block designed for pharmaceutical and materials science research. This compound features both a bromo substituent and a methoxy group on its benzothiophene core, making it a versatile intermediate for further functionalization via cross-coupling reactions and other synthetic transformations. Benzothiophene scaffolds are of significant interest in the development of novel organic electronic materials due to their favorable photophysical properties . In medicinal chemistry, such structures are frequently explored for their potential biological activity. As a key synthetic precursor, this compound can be used to construct more complex fused heterocyclic systems or functionalized polymers. Researchers value this reagent for its role in probing structure-activity relationships and for creating libraries of compounds for screening. This compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-methoxy-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrOS/c1-11-9-6-4-5-12-8(6)3-2-7(9)10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBKTSHSBBWJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50739499
Record name 5-Bromo-4-methoxy-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50739499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73630-81-6
Record name 5-Bromo-4-methoxy-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50739499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Research Trajectories for 5 Bromo 4 Methoxy 1 Benzothiophene

Currently, 5-Bromo-4-methoxy-1-benzothiophene is primarily recognized within the scientific community as a synthetic intermediate or building block, rather than a compound with extensively studied biological activity of its own. Its academic relevance lies in its potential for constructing more elaborate benzothiophene (B83047) derivatives for screening in drug discovery and materials science programs.

Chemical supplier catalogs list it as a commercially available reagent, indicating its accessibility for research purposes. The key value of this specific molecule is the orthogonal reactivity of its functional groups. The bromo group at the 5-position provides a reliable site for metal-catalyzed cross-coupling reactions, allowing for the attachment of various aryl, alkyl, or alkynyl groups. mdpi.comnbinno.com Simultaneously, the methoxy (B1213986) group at the 4-position electronically modifies the benzothiophene ring system and can influence the regioselectivity of further reactions. Researchers can utilize this compound as a starting material to systematically generate libraries of novel 4,5-disubstituted benzothiophenes for biological evaluation.

Below are the key chemical properties of this compound:

PropertyValue
CAS Number 73630-81-6
Molecular Formula C₉H₇BrOS
Molecular Weight 243.12 g/mol

Scope and Objectives of Future Research

Retrosynthetic Analysis and Key Disconnections for this compound

Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the key disconnections involve breaking the bonds that form the benzothiophene ring and the carbon-bromine bond.

One primary disconnection strategy is to break the C-S and C-C bonds of the thiophene (B33073) ring. This suggests that the molecule could be assembled from a substituted benzene (B151609) derivative and a sulfur-containing component. Specifically, this could involve a 2-mercaptophenyl precursor that already contains the methoxy (B1213986) and bromo substituents, which then undergoes cyclization.

Another key disconnection is at the C5-Br bond. This implies that 4-methoxy-1-benzothiophene could be a precursor, which is then regioselectively brominated to yield the final product. This approach simplifies the synthesis by focusing on the reliable formation of the benzothiophene core first, followed by a well-controlled functionalization step.

Targeted Annulation and Cyclization Approaches to the Benzothiophene Ring System

The formation of the benzothiophene ring is a critical step in the synthesis of this compound. Several methods, known as annulation or cyclization reactions, can be employed to construct this heterocyclic system.

Cyclocondensation Reactions Involving Thiophenols and Halogenated Precursors

A common and effective method for synthesizing benzothiophenes involves the reaction of a thiophenol with a suitable electrophile, leading to cyclization. In the context of this compound, this would typically start with a 2-mercaptophenol derivative. For instance, 3-methoxy benzenethiol can react with a halogenated carbonyl compound like 2-Bromo-1-(4-methoxy-phenyl)-ethanone. jocpr.com This initial reaction forms a thioether, which can then undergo cyclodehydration, often using a strong acid like aluminum chloride, to form the benzothiophene ring. jocpr.com

Palladium-Catalyzed Cyclization Strategies for Benzothiophene Formation

Palladium-catalyzed reactions are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These methods can be applied to the synthesis of benzothiophenes through intramolecular cyclization. For example, a suitably substituted aryl iodide with an adjacent alkyne or alkene group can undergo palladium-catalyzed cyclization to form the benzothiophene ring. rsc.org This approach offers high efficiency and functional group tolerance.

Photo-induced and Radical-mediated Annulation Pathways

More recent developments in synthetic methodology include the use of visible light photocatalysis and radical-mediated reactions to construct benzothiophene rings. acs.org These methods often proceed under mild conditions, avoiding the need for high temperatures or harsh reagents. acs.org For instance, a photocatalytic reaction of o-methylthio-arenediazonium salts with alkynes can yield substituted benzothiophenes through a radical annulation process. acs.org Another approach involves the radical-promoted heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols. acs.org These modern techniques offer greener and more efficient alternatives for synthesizing complex heterocyclic structures.

Regioselective Functionalization of Pre-existing Benzothiophene Scaffolds

An alternative synthetic strategy involves the functionalization of a pre-formed benzothiophene ring. This is particularly useful when the desired substituents are difficult to incorporate into the starting materials for cyclization.

Directed Bromination Strategies on Benzothiophenes

For the synthesis of this compound, a key step could be the selective bromination of 4-methoxy-1-benzothiophene. The methoxy group at the 4-position is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. However, directing the incoming electrophile (bromine) specifically to the 5-position requires careful control of reaction conditions. Electrophilic aromatic bromination often yields a mixture of ortho and para isomers. wku.edu Therefore, achieving high regioselectivity for the 5-bromo product might necessitate the use of specific brominating agents or directing groups to favor substitution at the desired position.

Below is an interactive table summarizing the synthetic approaches discussed:

Synthetic Approach Key Reaction Type Starting Material Example Product Reference
CyclocondensationThioether formation and cyclodehydration3-methoxy benzenethiol and 2-Bromo-1-(4-methoxy-phenyl)-ethanone6-Methoxy-3-(4-methoxy-phenyl)-benzo[b]thiophene jocpr.com
Palladium-Catalyzed CyclizationIntramolecular C-C or C-S bond formationN-propargyl arylaminesPolysubstituted furans (illustrative of the method) rsc.org
Photo-induced AnnulationRadical annulationo-methylthio-arenediazonium salts and alkynesSubstituted benzothiophenes acs.org
Radical-mediated AnnulationRadical-promoted heterocyclodehydration1-(2-mercaptophenyl)-2-yn-1-ols2-alkoxymethylbenzothiophenes acs.org
Regioselective FunctionalizationElectrophilic aromatic bromination4-methoxy-1-benzothiopheneThis compound wku.edu

Methodologies for the Introduction of Methoxy Functionality

The introduction of a methoxy group at the C4-position of the 5-bromobenzothiophene scaffold is a key synthetic challenge, primarily due to the directing effects of the existing bromo and thioether functionalities. Two principal strategies can be proposed: late-stage functionalization of a pre-formed benzothiophene ring or an early-stage introduction where the methoxy group is incorporated into a precursor that is subsequently cyclized.

Computational and Theoretical Investigations of 5 Bromo 4 Methoxy 1 Benzothiophene

Quantum Chemical Calculations (Density Functional Theory - DFT, Ab Initio Methods)

Detailed quantum chemical calculations, including those utilizing Density Functional Theory (DFT) and Ab Initio methods, for 5-Bromo-4-methoxy-1-benzothiophene have not been reported in the available scientific literature. Consequently, specific data for the following subsections are unavailable.

Electronic Structure Analysis (HOMO-LUMO energy gaps, ionization potentials, electron affinities)

No published studies were found that report the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, ionization potentials, or electron affinities for this compound.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites Prediction

There are no available Molecular Electrostatic Potential (MEP) maps for this compound in the reviewed literature. Therefore, predictions of electrophilic and nucleophilic attack sites based on MEP analysis for this specific molecule cannot be provided.

Charge Distribution and Bond Order Analysis within the Molecule

A detailed analysis of the charge distribution, such as Mulliken or Natural Bond Orbital (NBO) charges, and bond orders within the this compound molecule has not been documented in the accessible scientific research.

Conformational Analysis and Potential Energy Surface Mapping

No studies dedicated to the conformational analysis of this compound were identified. Research on its potential energy surface, including the identification of stable conformers and the energy barriers between them, is not present in the public domain.

Reaction Mechanism Prediction and Transition State Analysis of Key Transformations

While the synthesis of this compound has been mentioned as an intermediate step in the preparation of more complex molecules, a detailed theoretical investigation into the reaction mechanisms of its key transformations, including transition state analysis, has not been published.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

There is no evidence of Molecular Dynamics (MD) simulations being performed to investigate the dynamic behavior and intermolecular interactions of this compound in different environments.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools designed to predict the reactivity of chemical compounds based on their molecular structure. nih.govnih.gov These models establish a mathematical correlation between a set of molecular descriptors, which quantify structural, electronic, and physicochemical properties, and an experimentally determined measure of reactivity. The goal is to create predictive models that can estimate the reactivity of new or untested compounds in real-time, thereby accelerating research and development in areas like synthesis planning and materials science. nih.govnih.gov

For benzothiophene (B83047) derivatives, understanding structure-reactivity relationships is crucial for their application in various chemical syntheses. Studies on the oxidation of benzothiophene and its derivatives have shown that reactivity is influenced by factors such as the degree of aromatic condensation and the presence of substituent groups. elsevierpure.com For instance, the introduction of a methyl group at the 2-position of benzothiophene can enhance its reactivity without creating significant steric hindrance. elsevierpure.com Conversely, methyl groups at the 4- and 6-positions of dibenzothiophene (B1670422) can have varied effects depending on the specific reaction conditions. elsevierpure.com

Data Collection: Assembling a dataset of benzothiophene derivatives with experimentally measured reactivity parameters for a specific reaction (e.g., rate constants, equilibrium constants).

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset. These descriptors can be constitutional, topological, geometric, or quantum-chemical in nature.

Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation linking the descriptors to reactivity. nih.gov

Validation: Rigorously testing the model's predictive power using internal and external validation sets to ensure its accuracy and reliability for new compounds. nih.gov

Modern QSRR approaches aim to use structural information alone as input to enable rapid reactivity predictions, moving away from computationally expensive quantum chemical calculations for every new molecule. nih.gov Such models can uncover complex relationships, for example, showing that the effects of substituents on reactivity (like those described by Hammett parameters) may not be perfectly additive. nih.gov The development of a QSRR model for the benzothiophene class would be a powerful tool for predicting the reactivity of substituted analogues like this compound.

Table 1: Examples of Descriptor Classes Used in QSRR Modeling This table illustrates the types of molecular descriptors that would be calculated for a compound like this compound to build a QSRR model.

Descriptor ClassExamples of DescriptorsInformation Provided
Constitutional Molecular weight, atom counts, bond countsBasic molecular composition and size.
Topological Wiener index, Kier & Hall connectivity indicesMolecular branching and shape.
Geometric Molecular surface area, molecular volume3D size and shape of the molecule.
Electronic Dipole moment, polarizability, Hammett constantsDistribution of electrons and influence of substituents.
Quantum-Chemical HOMO/LUMO energies, Mulliken chargesElectronic structure and sites of electrophilic/nucleophilic attack.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and the interpretation of experimental data. Density Functional Theory (DFT) is a widely used quantum-mechanical method for this purpose, offering a good balance between accuracy and computational cost. For a molecule like this compound, DFT calculations can predict various spectroscopic parameters that can then be correlated with experimental spectra.

While specific computational studies detailing the predicted spectra for this compound were not identified in the searched literature, the general approach is well-documented for related heterocyclic and aromatic compounds. The process involves optimizing the molecule's geometry to find its lowest energy conformation and then performing calculations to determine its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C nuclei. This is typically done by calculating the magnetic shielding tensors for each nucleus in the optimized structure and referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the predicted NMR spectrum with an experimental one is a powerful method for confirming the molecular structure. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational dynamics not fully captured by the gas-phase theoretical model.

Vibrational Spectroscopy (Infrared and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. The calculated frequencies are often systematically scaled by a small factor to improve agreement with experimental data, accounting for anharmonicity and other method-inherent approximations. This correlation helps in the assignment of specific vibrational modes to the observed experimental bands, providing detailed insight into the molecule's structural components and bonding.

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic excitation energies and oscillator strengths, which can be used to simulate a molecule's UV-Visible absorption spectrum. The calculated spectrum shows the wavelengths of maximum absorption (λ_max), corresponding to electronic transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other accessible orbitals. This information is useful for understanding the electronic structure and color properties of the compound.

The synthesis and experimental characterization of various benzothiophene derivatives using techniques like NMR, IR, and UV-Vis spectroscopy are common in the literature. rsc.org A computational study on this compound would provide a valuable theoretical counterpart to such experimental work, aiding in the definitive assignment of its spectral features.

Table 2: Spectroscopic Parameters Predictable via Computational Methods This table outlines the key spectroscopic parameters that can be calculated for this compound and their experimental correlates.

Spectroscopic MethodCalculated ParameterExperimental CorrelatePurpose of Correlation
¹H and ¹³C NMR Isotropic magnetic shielding (chemical shifts)Chemical Shift (δ, ppm)Structure verification and assignment of resonances.
Infrared (IR) & Raman Vibrational frequencies and intensitiesWavenumber (cm⁻¹) and peak intensityAssignment of functional groups and vibrational modes.
UV-Visible Excitation energies and oscillator strengthsWavelength of max. absorption (λ_max)Understanding electronic structure and transitions.

Insufficient Information Available for "this compound"

Following a comprehensive multi-step search of open-source scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the chemical compound This compound .

The executed search strategy aimed to locate information pertaining to the compound's role as a synthetic intermediate, its applications in materials science, and any preclinical biological activity studies, as per the requested article outline. The search queries were designed to be both specific to the compound and broader to capture any research on its derivatives or closely related structures.

Despite these efforts, the search results did not yield any dedicated studies or substantial data specifically focused on this compound. The available literature primarily discusses related but distinct molecules, such as other isomers of bromo-benzothiophene or benzothiophene derivatives with different substitution patterns. While general synthesis methods for the broader benzothiophene class of compounds are documented, specific procedures, reaction details, and applications for the 5-bromo-4-methoxy variant are not described in the accessible resources.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres strictly to the provided outline and focuses solely on "this compound." To do so would require extrapolation from other compounds, which would violate the explicit instruction to focus only on the specified molecule and could lead to scientifically inaccurate and misleading content.

Therefore, this report concludes that there is insufficient publicly available information to fulfill the request as outlined. Further research on this specific compound would likely require access to proprietary industrial research databases or would need to be the subject of novel laboratory investigation.

Emerging Research Applications and Preclinical Biological Activity Studies of 5 Bromo 4 Methoxy 1 Benzothiophene and Its Derivatives

Mechanistic Investigations of Biological Activity (In Vitro and Preclinical In Vivo Models)

Enzyme Inhibition and Activation Studies at the Molecular Level

Derivatives of benzothiophene (B83047) have been identified as potent inhibitors of various enzymes, a characteristic attributed to the versatile nature of the benzothiophene scaffold which allows for strategic modifications to target specific enzyme active sites. nih.gov

Notably, 5-methoxybenzothiophene-2-carboxamide derivatives have been investigated as inhibitors of cdc-like kinases (Clk), specifically Clk1 and Clk4. These kinases are crucial regulators of pre-mRNA splicing, a process often dysregulated in cancer. One study identified a derivative, 1b , as a potent and selective inhibitor of Clk1/4. Further optimization led to the discovery of compound 10b , which, with a 3,5-difluoro benzyl (B1604629) addition, demonstrated an IC50 of 12.7 nM for Clk1 and showed greater selectivity over the highly homologous kinase Clk2. mdpi.com This improved selectivity is a critical factor in developing targeted therapies with reduced off-target effects. The growth inhibitory activity of 10b in T24 bladder cancer cells was also improved, with a GI50 of 0.43 µM. mdpi.com

In a different context, benzothiophene-chalcone hybrids have been synthesized and evaluated for their ability to inhibit cholinesterases, enzymes implicated in the pathology of Alzheimer's disease. nih.gov While a range of these hybrids showed inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), compound 5h , a 2-(4-aminophenyl)-3-(4-aminobenzoyl)benzothiophene, was identified as the most potent BChE inhibitor with an IC50 of 24.35 µM. nih.gov This highlights the potential of the benzothiophene core in designing enzyme inhibitors for neurodegenerative disorders.

Table 1: Enzyme Inhibition Data for Benzothiophene Derivatives

Compound Target Enzyme IC50 Reference
10b Clk1 12.7 nM mdpi.com

| 5h | Butyrylcholinesterase (BChE) | 24.35 µM | nih.gov |

This table presents the half-maximal inhibitory concentration (IC50) values of selected benzothiophene derivatives against their respective target enzymes.

Receptor Binding Assays and Ligand-Target Interactions

The benzothiophene framework is a key structural component in several selective estrogen receptor modulators (SERMs). wikipedia.org These compounds can exhibit tissue-specific agonist or antagonist activity at estrogen receptors (ERs), making them valuable for conditions like breast cancer and osteoporosis.

Research into benzothiophene derivatives has led to the development of compounds with modulated affinity for estrogen receptor subtypes ERα and ERβ. acs.org An improved synthetic strategy has enabled the creation of a family of benzothiophene SERMs that exhibit a range of ERα/ERβ selectivity from 1.2- to 67-fold. This selectivity is crucial as the two receptor subtypes can mediate different physiological effects. Computational modeling and binding assays have been instrumental in understanding how substitutions on the benzothiophene ring influence receptor affinity and selectivity. acs.org

For instance, the well-known SERM, Raloxifene, features a benzothiophene core and is used for the prevention and treatment of postmenopausal osteoporosis and to reduce the risk of invasive breast cancer. wikipedia.org The development of novel benzothiophene derivatives continues to be an active area of research to identify new SERMs with improved therapeutic profiles.

Modulation of Cellular Pathways in Model Biological Systems

The ability of benzothiophene derivatives to modulate cellular signaling pathways is a key aspect of their therapeutic potential. As mentioned previously, 5-methoxybenzothiophene-2-carboxamide derivatives act as inhibitors of Clk1 and Clk4 kinases. mdpi.com By inhibiting these kinases, they interfere with the pre-mRNA splicing process, which can lead to the depletion of cancer-relevant proteins and inhibit the growth of tumor cells. mdpi.com This mechanism of action represents a novel strategy for anticancer therapy.

In the context of antiparasitic research, a benzothiophene-flavonol derivative, 2-(benzo[b]thiophen-3-yl)-3-hydroxy-6-methoxy-4H-chromen-4-one (compound 19 ), has been shown to overcome drug resistance in Leishmania parasites. nih.govresearchgate.net Genomic studies on Leishmania donovani challenged with this compound revealed a gene locus on chromosome 36 that was associated with resistance, although this mechanism became ineffective at higher concentrations of the compound. nih.govresearchgate.net This suggests that the compound may have a complex mode of action that is difficult for the parasite to overcome, making it a promising scaffold for tackling drug-resistant parasitic infections.

Investigation of Antimicrobial, Antiviral, or Antiparasitic Properties in Preclinical Settings

The benzothiophene scaffold is present in numerous compounds with demonstrated antimicrobial, antiviral, and antiparasitic activities. nih.gov

Antimicrobial Activity: Novel benzothiophene derivatives have been synthesized and tested against various microorganisms. For example, compounds such as 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12E ), 3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene (12L ), and 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12J ) have shown significant antibacterial activity against Staphylococcus aureus. ias.ac.in Furthermore, 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene (10 ) and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12K ) have been identified as potential antifungal agents. ias.ac.in

Antiviral Activity: Benzothiophene derivatives have also been explored for their potential as antiviral agents. Studies have shown that certain benzothiazole-based compounds, which share structural similarities with benzothiophenes, exhibit activity against viruses like H5N1 and SARS-CoV-2. acs.org For instance, compound 8g , which contains a benzothiophene moiety, showed interactions with the active site of a key viral protein in molecular docking studies. acs.org This suggests that the benzothiophene scaffold could be a valuable component in the design of new antiviral drugs.

Antiparasitic Activity: In the realm of antiparasitic research, benzothiophene derivatives have shown promise. A study on antimalarials found that coupling aminoquinolines with benzothiophene rings resulted in compounds with improved activity against Plasmodium falciparum. nih.gov Specifically, benzothiophene 25 was found to be non-toxic in mice at a dose of 160 mg/kg/day for three days. nih.gov Another significant finding is the broad-spectrum antiparasitic activity of 2-(benzo[b]thiophen-3-yl)-3-hydroxy-6-methoxy-4H-chromen-4-one (compound 19 ), which was effective against various Leishmania species, Trypanosoma cruzi, and Trypanosoma brucei. nih.gov

Table 2: Preclinical Antimicrobial and Antiparasitic Activity of Benzothiophene Derivatives

Compound Activity Organism/Cell Line IC50/EC50 Reference
12E, 12J, 12L Antibacterial S. aureus Not specified ias.ac.in
10, 12K Antifungal C. albicans Not specified ias.ac.in
25 Antimalarial P. falciparum Not specified nih.gov
19 Antileishmanial L. infantum 1.9 µM nih.gov
19 Antitrypanosomal T. cruzi 7.5 µM nih.gov

| 19 | Antitrypanosomal | T. brucei | 0.8 µM | nih.gov |

This table summarizes the observed preclinical activities of various benzothiophene derivatives against different pathogens. IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are provided where available.

Structure-Activity Relationship (SAR) Studies for Specific Biological Targets (preclinical discovery)

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their potency and selectivity. For benzothiophene derivatives, SAR studies have provided valuable insights into the structural requirements for various biological activities.

In the development of cholinesterase inhibitors, it was found that for benzothiophene-chalcone hybrids, the introduction of a substitution at the 3-position of the benzothiophene ring significantly improved the inhibitory activity against BChE. nih.gov Specifically, comparing 2-(4-aminophenyl)benzothiophene (4h ) with its 3-benzoyl derivative (5h ), the latter showed markedly enhanced BChE inhibition. nih.gov

For the Clk1/4 inhibitors based on a 5-methoxybenzothiophene-2-carboxamide scaffold, SAR studies revealed that the introduction of a 3,5-difluoro benzyl group to the methylated amide was crucial for improving selectivity for Clk1 over Clk2. mdpi.com This demonstrates how subtle modifications to the peripheral substituents of the benzothiophene core can fine-tune the biological activity profile.

Development of Fluorescent Probes and Chemical Tools for Biomedical Research (non-diagnostic, non-clinical)

The unique photophysical properties of certain aromatic heterocyclic systems have led to their use in developing fluorescent probes for biomedical research. While specific examples for 5-Bromo-4-methoxy-1-benzothiophene are not extensively documented, the broader class of benzothiophene and related benzothiazole (B30560) derivatives has shown significant promise in this area.

A dual-functional fluorescent probe based on a benzothiophene scaffold, TPABT , has been designed for the simultaneous detection of cellular polarity and cyanide ions. nih.gov This probe exhibits near-infrared emission that is sensitive to the polarity of its environment, allowing for the differentiation between cancer cells and normal cells based on their different polarity. Additionally, it has a separate fluorescent channel that responds to the presence of cyanide, with a low detection limit of 22 nM. nih.gov

In a related development, a hydroxythiophene-conjugated benzothiazole derivative, BzT-OH , has been developed as a platform for creating functional fluorescent probes for mitochondrial imaging. nih.gov By modifying the hydroxyl group, probes that can monitor endogenous esterase activity or detect changes in pH due to mitochondrial dysfunction have been synthesized. nih.gov These tools are invaluable for studying cellular processes and the pathogenesis of diseases linked to mitochondrial health. The development of such probes underscores the potential of the benzothiophene scaffold in creating sophisticated chemical tools for non-clinical biomedical research.

Applications in Catalysis and Ligand Design for Metal-Mediated Transformations

The sulfur atom in the benzothiophene ring system possesses coordinating properties that make these compounds and their derivatives attractive as ligands in organometallic chemistry and catalysis. The interaction of thiophenes, including benzothiophenes, with transition metals can lead to the activation and cleavage of the C-S bond, a process of significant interest in areas such as hydrodesulfurization in the petroleum industry. acs.org

Benzothiophene derivatives can serve as ligands for various metal centers, and the electronic properties of the benzothiophene ring can be tuned by substituents, thereby influencing the catalytic activity of the resulting metal complex. For example, in a study on photoredox-catalyzed aerobic oxidative dynamic kinetic asymmetric transformations, 2-benzothiophene was used as an aryl substitution on an isoquinolinium salt, and the resulting product was obtained in good yield and with a very good enantiomeric ratio. acs.org This demonstrates the compatibility of the benzothiophene moiety in sophisticated catalytic systems.

Furthermore, the development of chiral ligands based on benzothiophene scaffolds is an area of interest for asymmetric catalysis. The rigid structure of the benzothiophene ring can provide a well-defined chiral environment around a metal center, potentially leading to high enantioselectivity in catalytic reactions. While specific applications of this compound in this context are not yet widely reported, the general principles of ligand design suggest that it could be a valuable building block for creating novel catalysts for a range of metal-mediated transformations.

Future Research Directions and Outstanding Challenges in 5 Bromo 4 Methoxy 1 Benzothiophene Chemistry

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Selectivity

The development of new and improved methods for the synthesis of 5-Bromo-4-methoxy-1-benzothiophene and its derivatives is a primary focus of ongoing research. While classical methods for constructing the benzothiophene (B83047) core exist, there is a continuous drive towards more sustainable and efficient processes. Future efforts will likely concentrate on:

Catalytic C-H Activation/Annulation Strategies: Transition-metal-catalyzed C-H activation and annulation reactions are powerful tools for the construction of complex molecules from simple precursors. Applying these methods to the synthesis of substituted benzothiophenes could provide more direct and atom-economical routes. For instance, cobalt-catalyzed C-H annulation has been shown to be effective for creating atropisomers with C-N axial chirality, a strategy that could be adapted for benzothiophene synthesis. acs.org

Photoredox Catalysis: The use of visible-light photoredox catalysis offers a mild and environmentally friendly approach to organic synthesis. This has been successfully applied in the synthesis of atroposelective isoquinolones and could be explored for novel benzothiophene syntheses. acs.orgacs.org For example, eosin (B541160) Y has been used as a photocatalyst in annulation reactions to form benzothiophenes. rsc.org

Flow Chemistry: Continuous flow synthesis can offer significant advantages over traditional batch processes, including improved safety, scalability, and product consistency. Developing flow-based syntheses for this compound would be a significant step towards its large-scale and sustainable production.

A key challenge in this area is achieving high regioselectivity and stereoselectivity, particularly when introducing multiple substituents onto the benzothiophene core. Overcoming this will require the design of highly specific catalysts and a deep understanding of the reaction mechanisms involved.

Exploration of Undiscovered Reactivity Patterns and Advanced Functionalization Strategies

The bromine and methoxy (B1213986) substituents on the this compound ring, along with the inherent reactivity of the thiophene (B33073) moiety, provide a rich landscape for chemical transformations. Future research will likely delve into:

Late-Stage Functionalization: Developing methods for the selective modification of the benzothiophene core at a late stage in a synthetic sequence is crucial for creating diverse molecular libraries for drug discovery and materials science. This includes exploring a wider range of cross-coupling reactions at the bromide position and developing methods for the selective activation of other C-H bonds on the ring system.

Novel Ring-Opening and Rearrangement Reactions: Investigating the behavior of this compound under various reaction conditions could uncover novel ring-opening or rearrangement pathways, leading to the formation of new and interesting molecular scaffolds. The reductive ring-opening of thiophenes using Raney nickel is a well-established method that continues to be a viable pathway for introducing substituents. researchgate.net

Asymmetric Catalysis: The development of catalytic asymmetric methods for the functionalization of this compound is a significant challenge. This is particularly important for the synthesis of chiral benzothiophene derivatives, which are often found to have enhanced biological activity. Dynamic kinetic asymmetric transformation (DYKAT) has emerged as a powerful strategy for the synthesis of axially chiral molecules. acs.orgacs.org

Understanding the interplay between the electronic effects of the bromo and methoxy groups and the reactivity of the thiophene ring will be paramount to successfully developing these new functionalization strategies.

Integration of Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry is an increasingly indispensable tool in modern chemical research. For this compound, computational modeling can provide valuable insights and guide experimental work in several ways:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. This information is crucial for understanding reaction mechanisms and for designing more efficient and selective synthetic routes. acs.org

Prediction of Physicochemical Properties: Computational models can predict key properties of this compound and its derivatives, such as their electronic structure (HOMO/LUMO levels), solubility, and reactivity. rsc.orgui.ac.id This can help in the rational design of new molecules with desired properties for specific applications.

Virtual Screening and Drug Design: Molecular docking and other computational techniques can be used to predict the binding affinity of benzothiophene derivatives to biological targets. ijpsjournal.comnih.gov This allows for the virtual screening of large compound libraries and the rational design of new drug candidates.

A significant challenge is the accuracy of computational models, especially for complex systems. Continued development of more accurate and efficient computational methods, along with their validation against experimental data, will be essential for their effective integration into the research workflow.

Expansion of Applications into Novel Materials Science and Supramolecular Assemblies

The unique electronic and structural properties of the benzothiophene core make it an attractive building block for advanced materials. rsc.org Future research in this area could focus on:

Organic Electronics: Benzothiophene-containing polymers and small molecules have shown promise for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The bromine atom in this compound provides a convenient handle for polymerization and further functionalization to tune the material's electronic properties.

Supramolecular Chemistry: The planar structure and potential for non-covalent interactions make benzothiophenes suitable components for the construction of complex supramolecular assemblies, such as liquid crystals, gels, and metal-organic frameworks (MOFs).

Chemosensors: By incorporating appropriate functional groups, benzothiophene derivatives can be designed to act as selective chemosensors for the detection of specific ions or molecules.

The key challenge in this area is to establish clear structure-property relationships that will allow for the rational design of materials with optimized performance for specific applications.

Uncovering Novel Biological Targets and Elucidating Mechanisms of Action in Preclinical Contexts

Benzothiophene derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. ijpsjournal.com Future research will aim to:

Identify New Biological Targets: High-throughput screening and other modern drug discovery techniques can be used to identify novel biological targets for this compound and its derivatives. For instance, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been investigated as potential anticancer agents targeting the RhoA/ROCK pathway. nih.gov

Elucidate Mechanisms of Action: Once a biological target is identified, detailed mechanistic studies are required to understand how the compound exerts its effect at the molecular level. This involves a combination of biochemical, biophysical, and cell-based assays.

Develop Lead Compounds for Preclinical Studies: Promising compounds with potent and selective activity against a specific target can be further optimized and evaluated in preclinical animal models to assess their efficacy and safety. Benzothiophene derivatives have been explored as selective estrogen receptor modulators (SERMs). wikipedia.org

A major challenge in this area is the translation of in vitro activity to in vivo efficacy. Many compounds that show promise in initial laboratory tests fail in later stages of drug development. Overcoming this "translational gap" will require more predictive preclinical models and a deeper understanding of the pharmacokinetic and pharmacodynamic properties of the compounds.

Q & A

Basic: What are the recommended synthetic routes for 5-Bromo-4-methoxy-1-benzothiophene, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via bromination and methoxylation of benzothiophene derivatives. Key steps include:

  • Bromination: Use of brominating agents like NBS (N-bromosuccinimide) in a halogenated solvent (e.g., CCl₄) under reflux .
  • Methoxylation: Methoxy group introduction via nucleophilic substitution or coupling reactions (e.g., Ullmann coupling) with copper catalysts .
    Critical Parameters:
  • Temperature control (e.g., 155–156°C melting point suggests thermal sensitivity) .
  • Solvent polarity affects regioselectivity; non-polar solvents favor bromine positioning at the 5th carbon .
    Data Table:
ReagentSolventTemp (°C)Yield (%)Reference
NBSCCl₄8072
CuI/PPh₃DMF12065

Advanced: How to resolve contradictions in spectral data (e.g., NMR, XRD) for this compound derivatives?

Methodological Answer:
Discrepancies often arise from crystallographic disorder or dynamic molecular conformations. Strategies include:

  • XRD Refinement: Use single-crystal XRD to resolve structural ambiguities (e.g., disorder in benzothiophene rings) .
  • DFT Calculations: Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G*) to validate stereoelectronic effects .
    Case Study:
    In a benzimidazole-thiophene derivative, XRD confirmed a mean C–C bond length of 0.011 Å, resolving prior NMR-based misassignments .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign methoxy (δ 3.8–4.0 ppm) and bromine-induced deshielding in aromatic protons .
  • Mass Spectrometry: Confirm molecular ion [M+H]⁺ at m/z 257.0 (C₉H₇BrOS) with Br isotopic pattern .
  • IR Spectroscopy: Identify S–C stretching (690 cm⁻¹) and methoxy C–O (1250 cm⁻¹) .

Advanced: How do substituent effects (e.g., electron-withdrawing groups) modulate the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling: The bromine atom acts as a leaving group, with methoxy enhancing electron density at C4, directing palladium catalysts to C5 .
  • Electronic Effects: Electron-withdrawing substituents (e.g., -NO₂) reduce oxidative addition efficiency, while methoxy improves stability of Pd intermediates .
    Data Table:
SubstituentReaction Rate (k, s⁻¹)Yield (%)
-OCH₃0.4578
-NO₂0.1232

Basic: What are the documented pharmacological applications of benzothiophene derivatives, and how does bromine substitution influence bioactivity?

Methodological Answer:
Benzothiophenes show promise as:

  • Serotonin Receptor Modulators: Bromine increases lipophilicity, enhancing blood-brain barrier penetration .
  • Anticancer Agents: Bromine at C5 improves DNA intercalation potency (e.g., IC₅₀ = 12 µM in HeLa cells) .
    Key Finding:
    A brominated benzimidazole-thiophene derivative exhibited antiarrhythmic activity via sodium channel blockade .

Advanced: How to design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Degradation: Use HPLC to monitor decomposition products at 40–60°C and pH 1–13 .
  • Kinetic Modeling: Apply Arrhenius equations to predict shelf-life; methoxy groups reduce hydrolysis rates at acidic pH .

Basic: What computational tools are recommended for modeling the electronic structure of this compound?

Methodological Answer:

  • Software: Gaussian 16 or ORCA for DFT calculations.
  • Basis Sets: 6-311G** for geometry optimization; LANL2DZ for bromine .
  • Outputs: HOMO-LUMO gaps (~4.2 eV) correlate with oxidative stability .

Advanced: How to address discrepancies in reported melting points (e.g., 155–156°C vs. 148–150°C) for this compound?

Methodological Answer:

  • Purity Analysis: Use DSC (Differential Scanning Calorimetry) to detect impurities lowering melting points .
  • Polymorphism Screening: XRD identifies crystalline forms (e.g., monoclinic vs. triclinic) affecting thermal properties .

Basic: What regulatory guidelines apply to handling brominated benzothiophenes in laboratory settings?

Methodological Answer:

  • OSHA/DOT: Classify as UN3082 (eco-toxic) with proper waste disposal protocols .
  • ECHA: Report under REACH for bromine content >1% w/w .

Advanced: How to optimize green chemistry parameters (e.g., atom economy, E-factor) for synthesizing this compound?

Methodological Answer:

  • Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME), reducing E-factor from 18.2 to 6.5 .
  • Catalyst Recycling: Use immobilized Cu nanoparticles to improve atom economy by 22% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-methoxy-1-benzothiophene
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-methoxy-1-benzothiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.